1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-6-8-13(9-7-12)16-18-17(21)14-4-2-3-5-15(14)19(16)10-11-20/h6-9,20H,2-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMTCFOMMBRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCO)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with 4-methylbenzaldehyde, followed by cyclization and subsequent introduction of the thione group. Reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl or methylphenyl groups, leading to the formation of various derivatives. Common reagents include alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions, forming new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include oxidized or reduced derivatives, substituted products, and cyclized compounds.
Scientific Research Applications
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxyethyl and thione groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of receptor signaling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Research Findings
Solubility and Bioavailability
The hydroxyethyl group in the target compound significantly improves aqueous solubility compared to analogs with non-polar substituents (e.g., furan-2-ylmethyl in or benzylsulfanyl in ). This property is critical for oral bioavailability and pharmacokinetics .
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylphenyl group (electron-donating) in the target compound stabilizes aromatic interactions, whereas analogs with nitro groups (e.g., ) exhibit higher reactivity but lower metabolic stability.
Q & A
Q. What are the common synthetic pathways for 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as condensation of thiourea derivatives with cyclic ketones or amines under controlled conditions. For example, analogous tetrahydroquinazoline-thiones are synthesized via refluxing with amino acids or hydrazine hydrate in ethanol/water mixtures, followed by purification via recrystallization . Key factors include solvent choice (e.g., ethanol for solubility), temperature (reflux at 40–80°C), and reaction time (6–24 hours). Chromatography (e.g., silica gel) is often required to isolate high-purity products .
Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?
The tetrahydroquinazoline core, hydroxyethyl group, and thione moiety are critical. The thione group (-C=S) participates in nucleophilic substitutions or metal coordination, while the hydroxyethyl side chain may undergo etherification or esterification. The 4-methylphenyl substituent enhances lipophilicity, affecting solubility and interaction with biological targets . Reactivity can be modulated by adjusting pH or using catalysts like sodium ethoxide .
Q. What purification and characterization techniques are recommended for this compound?
Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or chloroform/petroleum ether mixtures . Characterization requires NMR (¹H/¹³C), IR (to confirm -C=S stretching at ~1200 cm⁻¹), and mass spectrometry. X-ray crystallography may resolve structural ambiguities, especially for stereoisomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields or byproduct formation?
Contradictions often arise from subtle differences in solvent polarity, temperature gradients, or catalyst loading. For example, hydrazine hydrate reactions may produce varying ratios of cyclized vs. open-chain products depending on reflux duration . A design-of-experiments (DoE) approach, varying parameters like pH, solvent ratio, and catalyst concentration, can identify optimal conditions. Statistical tools (e.g., ANOVA) help quantify factor interactions .
Q. What strategies are effective for studying the compound’s interactions with biological targets, such as enzymes or receptors?
Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guided by the compound’s lipophilic and hydrogen-bonding features . Experimental validation may involve enzyme inhibition assays (e.g., IC₅₀ determination) or SPR (surface plasmon resonance) to measure binding kinetics. Structural analogs with modified substituents (e.g., replacing 4-methylphenyl with methoxyphenyl) can clarify structure-activity relationships .
Q. How do steric and electronic effects of the 4-methylphenyl group influence regioselectivity in derivatization reactions?
The methyl group’s electron-donating nature increases electron density on the aromatic ring, directing electrophilic substitutions to the para position. Steric hindrance from the methyl group may limit access to ortho positions in reactions like sulfonation or halogenation. Comparative studies with substituents like -OCH₃ or -Cl (electron-withdrawing groups) can isolate electronic vs. steric contributions .
Q. What analytical methods are suitable for resolving spectral data contradictions (e.g., overlapping NMR signals)?
High-field NMR (≥500 MHz) with gradient COSY or NOESY experiments can decouple overlapping proton signals. For complex mixtures, LC-MS/MS with fragmentation patterns distinguishes isomers. Computational tools (e.g., DFT for predicting ¹³C chemical shifts) aid in assigning ambiguous peaks .
Methodological Considerations
Q. How can researchers design experiments to evaluate the compound’s stability under varying environmental conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) assess degradation pathways. HPLC monitors decomposition products, while Arrhenius plots predict shelf life. Light sensitivity is tested via UV exposure (ICH Q1B guidelines). Stability in biological matrices (e.g., plasma) requires LC-MS/MS quantification .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
Software like Schrödinger’s QikProp estimates logP, solubility, and permeability. Molecular dynamics simulations (AMBER or GROMACS) model membrane interactions. DFT (Gaussian) calculates redox potentials or pKa values for the thione group .
Data Interpretation and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
